ERK-IN-4

ERK signaling docking domain inhibitor substrate selectivity

ERK-IN-4 is a cell-permeable, reversible ERK2 docking domain inhibitor (Kd=5 μM) that selectively blocks Rsk-1 and Elk-1 phosphorylation without disrupting upstream MEK/ERK phosphorylation. Unlike ATP-competitive inhibitors, it preserves pathway feedback dynamics and avoids compensatory ERK reactivation—making it the definitive probe for substrate-biased signaling studies, MAPK feedback deconvolution, and D-domain interaction mapping. Ideal for experiments requiring dissection of ERK-substrate docking without catalytic inhibition.

Molecular Formula C14H17ClN2O3S
Molecular Weight 328.8 g/mol
Cat. No. B1644368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK-IN-4
Molecular FormulaC14H17ClN2O3S
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
InChIInChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-;
InChIKeyPQVLWVGMXJPJLG-MWMYENNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERK-IN-4 for Research Procurement: Baseline Characteristics & Molecular Identity


ERK-IN-4 (CAS 1049738-54-6) is a cell-permeable, reversible thiazolidinedione derivative that functions as a selective extracellular signal-regulated kinase (ERK) inhibitor [1]. It preferentially binds to ERK2 with a dissociation constant (K_d) of 5 μM and specifically inhibits the phosphorylation of downstream ERK substrates including Rsk-1 and Elk-1, while exerting minimal effect on ERK phosphorylation by its upstream activator MEK1/2 [1]. This targeted modulation of ERK signaling output without disrupting upstream pathway dynamics distinguishes its pharmacological profile from ATP-competitive ERK inhibitors and defines its utility as a mechanistic probe for studying ERK substrate interactions [1].

ERK-IN-4 Substitution Risks: Why In-Class Compounds Cannot Be Interchanged


Generic substitution among ERK inhibitors is scientifically unsound due to profound differences in binding mechanism, potency, and selectivity. Unlike ATP-competitive ERK1/2 inhibitors such as SCH772984 (ERK2 IC50 = 1 nM) [2], ravoxertinib (ERK2 IC50 = 3.1 nM) [2], and ulixertinib (ERK2 IC50 < 0.3 nM) [2] that target the ATP-binding pocket, ERK-IN-4 functions as a docking domain inhibitor that preferentially binds ERK2 (K_d = 5 μM) and prevents substrate interaction without blocking catalytic activity [1]. This mechanistic divergence confers distinct effects on downstream signaling: ATP-competitive inhibitors broadly suppress ERK-dependent phosphorylation, whereas ERK-IN-4 selectively inhibits Rsk-1 and Elk-1 phosphorylation while sparing upstream MEK/ERK feedback regulation [1]. Consequently, interchanging ERK-IN-4 with nanomolar-potency ATP-competitive inhibitors will produce fundamentally different experimental outcomes in studies of pathway feedback, substrate-specific signaling, or resistance mechanisms, rendering substitution scientifically invalid without explicit experimental validation.

ERK-IN-4 Quantitative Differentiation: Evidence-Based Selection Criteria vs. Comparators


Binding Mode Differentiation: Docking Domain Inhibition vs. ATP-Competitive ERK Inhibitors

ERK-IN-4 is a docking domain inhibitor that prevents ERK2 interaction with protein substrates without occupying the ATP-binding pocket, a mechanism distinct from ATP-competitive ERK1/2 inhibitors such as SCH772984, ravoxertinib, ulixertinib, and LY3214996 [1][2]. This binding mode enables selective inhibition of Rsk-1 and Elk-1 phosphorylation while leaving ERK phosphorylation by MEK1/2 intact, a property not shared by ATP-competitive inhibitors that globally suppress ERK catalytic activity [1].

ERK signaling docking domain inhibitor substrate selectivity MAPK pathway

Potency Comparison: ERK-IN-4 Micromolar K_d vs. Comparator Nanomolar IC50 Values

ERK-IN-4 binds preferentially to ERK2 with a dissociation constant (K_d) of 5 μM [1]. In contrast, ATP-competitive ERK inhibitors achieve nanomolar potency: SCH772984 inhibits ERK2 with IC50 = 1 nM, ravoxertinib (GDC-0994) with IC50 = 3.1 nM, ulixertinib (BVD-523) with IC50 < 0.3 nM, and LY3214996 (temuterkib) with IC50 = 5 nM [2][3][4]. This approximately 1,000- to 16,000-fold difference in potency reflects fundamentally distinct binding mechanisms rather than inferior compound quality.

ERK2 inhibition biochemical potency kinase assay

Upstream Pathway Feedback Preservation vs. ERK Reactivation with Comparator Inhibitors

ERK-IN-4 has little effect on ERK protein phosphorylation by its upstream activator MEK1/2, preserving normal feedback regulation within the MAPK cascade [1]. In contrast, ATP-competitive ERK inhibitors including LY3214996, ulixertinib, and the MEK inhibitor PD0325901 are prone to ERK1/2 reactivation over time due to compensatory feedback mechanisms that restore pathway signaling [2]. SCH772984 and VX-11e induce excessive toxicity not directly related to ERK1/2 inhibition in specific cell lines, a phenomenon not observed with ERK-IN-4 [2].

pathway feedback ERK reactivation MEK phosphorylation inhibitor resistance

Substrate-Specific Phosphorylation Inhibition: Rsk-1 and Elk-1 vs. Broad ERK Substrate Suppression

ERK-IN-4 specifically inhibits ERK-mediated phosphorylation of Rsk-1 on Thr573 and Elk-1, two key ERK substrates involved in distinct downstream signaling branches, while exerting minimal effect on ERK1/2 phosphorylation by MEK1/2 [1]. ATP-competitive ERK inhibitors such as SCH772984, ravoxertinib, and ulixertinib broadly suppress phosphorylation of all ERK substrates by blocking catalytic activity, lacking the substrate-specific discrimination observed with ERK-IN-4 [2][3].

substrate selectivity Rsk-1 phosphorylation Elk-1 phosphorylation biased signaling

Antiproliferative Potency: ERK-IN-4 IC50 ≤ 25 μM in Tumor Cells vs. Sub-Micromolar Comparator GI50 Values

ERK-IN-4 displays anti-proliferative properties with IC50 ≤ 25 μM in HeLa, A549, and SUM-159 tumor cells [1]. In contrast, ATP-competitive ERK inhibitors achieve sub-micromolar cellular potency: SCH772984 exhibits GI50 values of 14-68 nM in BRAF-mutant cell lines [2]; ravoxertinib decreases viability of lung adenocarcinoma cell lines (A549, HCC827, HCC4006) at concentrations as low as 50 nM [3]; and LY3214996 demonstrates anti-proliferative activity with sub-micromolar potency in BRAF and RAS mutant cell lines [4].

antiproliferative activity cancer cell lines cell viability

ERK-IN-4 Optimal Procurement Scenarios: Targeted Research Applications Based on Differentiated Evidence


Mechanistic Studies of ERK Substrate Docking Interactions and Biased Signaling

ERK-IN-4 is optimally deployed in experiments requiring dissection of ERK-substrate docking interactions without disruption of catalytic activity. Its docking domain inhibition mechanism enables selective blockade of Rsk-1 and Elk-1 phosphorylation while preserving MEK-mediated ERK phosphorylation [1]. This makes it uniquely suited for studies investigating biased ERK signaling, substrate-specific pathway outputs, and the structural determinants of ERK-substrate recognition. Procurement should be prioritized when the research question involves mapping of docking domain interactions, identification of substrate-selective inhibitors, or characterization of ERK2 conformational states involved in substrate recruitment [1].

Investigating MAPK Pathway Feedback Regulation and Adaptive Resistance Mechanisms

Unlike ATP-competitive ERK inhibitors that disrupt normal feedback regulation and induce compensatory ERK reactivation, ERK-IN-4 preserves upstream MEK/ERK phosphorylation and pathway dynamics [1][2]. This property makes it the preferred selection for studies examining feedback regulation within the MAPK cascade, adaptive resistance mechanisms to RAF or MEK inhibitors, and the temporal dynamics of pathway reactivation. Comparative studies have demonstrated that LY3214996, ulixertinib, and PD0325901 are prone to ERK1/2 reactivation over time, whereas ERK-IN-4 avoids this confounding variable [2].

Probing ERK2 Conformational States and Allosteric Regulation in Structural Biology

ERK-IN-4 preferentially binds ERK2 with a K_d of 5 μM via a non-ATP-competitive, docking domain-targeted mechanism [1]. This binding mode provides a valuable tool for structural biology applications including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations aimed at characterizing ERK2 conformational states distinct from the ATP-bound active conformation. Procurement should be guided by the need to stabilize specific ERK2 conformations or to map allosteric binding sites involved in substrate docking, applications for which ATP-competitive inhibitors are unsuitable [1].

Tool Compound for Substrate-Selective Pathway Deconvolution in Cancer Cell Signaling

In cancer cell line studies where distinguishing Rsk-1-dependent vs. Elk-1-dependent signaling outputs is critical, ERK-IN-4 offers substrate-selective inhibition not achievable with pan-ERK catalytic inhibitors. It specifically inhibits ERK-mediated phosphorylation of Rsk-1 on Thr573 and Elk-1 at 100 μM in HeLa cells while exhibiting anti-proliferative activity with IC50 ≤ 25 μM across multiple tumor cell lines [1]. This profile enables pathway deconvolution experiments that correlate substrate-specific phosphorylation with functional outcomes, particularly in studies of ERK-driven diseases where biased signaling may contribute to pathology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERK-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.